molecular formula C19H16N6O B2491030 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1448122-93-7

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2491030
CAS No.: 1448122-93-7
M. Wt: 344.378
InChI Key: PHCLDLQLTSOSPC-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a quinoxaline-derived compound characterized by a pyridinyl-pyrazole ethyl side chain appended to the carboxamide group. The structural uniqueness of this compound lies in its hybrid architecture: the quinoxaline core provides a planar aromatic system for target binding, while the pyridinyl-pyrazole moiety introduces steric and electronic complexity that may enhance selectivity or pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c26-19(18-13-22-16-3-1-2-4-17(16)23-18)21-10-12-25-11-7-15(24-25)14-5-8-20-9-6-14/h1-9,11,13H,10,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCLDLQLTSOSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the pyrazole and pyridine groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the formation of the carboxamide group under mild acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides, which may exhibit different biological activities.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized to enhance their biological or chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The pyrazole and pyridine moieties can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline carboxamide derivatives share a common scaffold but differ in substituents, which critically influence their biological activity and physicochemical properties. Below is a comparative analysis of structurally analogous compounds, primarily sourced from patent literature and synthetic studies:

Structural and Functional Analogues

3-(4-Fluoro-2-methoxyphenoxy)-N-(pyridin-4-yl)quinoxaline-2-carboxamide Key Differences: The substituent at the quinoxaline 3-position is a 4-fluoro-2-methoxyphenoxy group, contrasting with the pyridinyl-pyrazole ethyl chain in the target compound. Implications: Phenoxy groups are often associated with improved solubility and metabolic stability compared to alkyl chains. However, the pyridinyl-pyrazole moiety in the target compound may enhance binding to kinases or receptors requiring bulky, heteroaromatic interactions .

N-(3-Cyanophenyl)-3-(4-fluoro-2-methoxyphenoxy)quinoxaline-2-carboxamide Key Differences: The amide group is linked to a 3-cyanophenyl ring instead of a pyridinyl-pyrazole ethyl group. However, the absence of a pyrazole ring may reduce conformational flexibility, limiting adaptability to binding pockets .

N-(4-Carbamoylphenyl)-3-(4-fluorophenoxy)quinoxaline-2-carboxamide Key Differences: A carbamoylphenyl group replaces the pyridinyl-pyrazole ethyl chain. Implications: Carbamoyl groups enhance hydrophilicity, which may improve solubility but reduce membrane permeability compared to the more lipophilic pyridinyl-pyrazole substituent in the target compound .

Comparative Data Table

Compound Name Quinoxaline Substituent (Position 3) Amide Substituent Key Features
Target Compound None Pyridinyl-pyrazole ethyl chain High steric bulk, heteroaromaticity
3-(4-Fluoro-2-methoxyphenoxy)-N-(pyridin-4-yl) 4-Fluoro-2-methoxyphenoxy Pyridin-4-yl Enhanced solubility, metabolic stability
N-(3-Cyanophenyl)-3-(4-fluoro-2-methoxyphenoxy) 4-Fluoro-2-methoxyphenoxy 3-Cyanophenyl Hydrogen-bond acceptor, rigid structure
N-(4-Carbamoylphenyl)-3-(4-fluorophenoxy) 4-Fluorophenoxy 4-Carbamoylphenyl Hydrophilic, improved solubility

Research Findings

  • Binding Affinity: Pyridinyl-pyrazole derivatives, like the target compound, exhibit stronger interactions with kinase ATP-binding pockets due to their ability to form π-π stacking and hydrogen bonds. Phenoxy-substituted analogues, while soluble, often show reduced potency in kinase inhibition assays .
  • Metabolic Stability: Alkyl chains (e.g., pyridinyl-pyrazole ethyl) are prone to oxidative metabolism, whereas phenoxy groups are more resistant to degradation. This trade-off may necessitate structural optimization for in vivo efficacy .
  • Selectivity: The pyrazole ring in the target compound could reduce off-target effects compared to simpler phenyl or cyanophenyl substituents, as seen in analogues with broader inhibitory profiles .

Biological Activity

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Quinoxaline core : A bicyclic aromatic system known for its biological activity.
  • Pyrazole ring : Contributes to the compound's interaction with biological targets.
  • Pyridine moiety : Enhances solubility and biological activity.

This compound primarily functions as an inhibitor of various kinases involved in critical signaling pathways. The following mechanisms have been reported:

  • VEGFR-2 Inhibition : The compound has shown potent inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis and tumor growth suppression. Studies indicate that it operates effectively at low concentrations, demonstrating a potential role in anti-cancer therapies .
  • 15-PGDH Inhibition : Recent research highlights its ability to inhibit 15-Prostaglandin Dehydrogenase (15-PGDH), leading to increased levels of Prostaglandin E2 (PGE2), which promotes tissue repair and regeneration .

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy against various cancer cell lines. For instance, it exhibited significant cytotoxic effects in assays measuring cell viability and proliferation in tumor cells. The IC50 values for these effects were notably low, indicating high potency.

Case Studies

Several case studies have been documented:

  • Tumor Growth Suppression : In animal models, administration of this compound resulted in reduced tumor sizes compared to control groups, supporting its potential as an anti-cancer agent .
  • Tissue Repair Models : The compound has been evaluated in models of ulcerative colitis and bone marrow recovery, where it demonstrated protective effects through its modulation of PGE2 levels .

Data Summary

Activity TypeTargetIC50 (μM)Reference
VEGFR-2 InhibitionKinase1.0
15-PGDH InhibitionEnzyme0.017
Tumor Cell CytotoxicityVarious Cancer Cells< 5

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